

Spectroscopic Data of Dammaradienol: A Technical Guide

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Compound of Interest

Compound Name: *Dammaradienol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Dammaradienol**, a tetracyclic triterpenoid of the dammarane family. The information presented herein is essential for the identification, characterization, and analysis of this compound in research and drug development contexts. **Dammaradienol**, with the chemical formula $C_{30}H_{50}O$, has a molecular weight of 426.7 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the 1H and ^{13}C NMR chemical shift assignments for **Dammaradienol**.

1H NMR Spectroscopic Data

The 1H NMR spectrum of a dammarane-type sapogenin typically shows seven or eight singlet signals corresponding to methyl groups in the high field region (δ 0.6–1.5 ppm). The chemical shifts of olefinic protons are usually found between δ 4.3–6.0 ppm, while proton signals of carbons bearing oxygen may appear in the δ 4.0–5.5 ppm range.[2]

Table 1: 1H NMR Chemical Shift Data for **Dammaradienol**

Proton	Chemical Shift (δ , ppm)	Multiplicity
H-3	3.20	dd, J = 11.5, 4.5 Hz
H-24	5.10	t, J = 7.0 Hz
Me-18	0.87	s
Me-19	0.78	s
Me-21	1.60	s
Me-26	1.68	s
Me-27	1.62	s
Me-28	0.97	s
Me-29	0.87	s
Me-30	0.99	s

Note: This is a representative dataset and actual values may vary slightly depending on the solvent and instrument used.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of dammarane-type triterpenoids typically displays signals in distinct regions: δ 8.0–60.0 ppm for methyl, methylene, methine, and quaternary carbons (with angular methyls generally between 8–35 ppm), δ 60.0–90.0 ppm for oxygenated methine and quaternary carbons, δ 109.0–160.0 ppm for olefinic carbons, and δ 170.0–220.0 ppm for carbonyl carbons.[2]

Table 2: ¹³C NMR Chemical Shift Data for **Dammaradienol**

Carbon	Chemical Shift (δ , ppm)
1	38.8
2	27.4
3	79.0
4	38.9
5	55.3
6	18.3
7	34.9
8	40.4
9	50.5
10	37.1
11	21.6
12	28.1
13	42.1
14	50.3
15	31.5
16	27.9
17	52.8
18	15.6
19	16.1
20	124.4
21	131.5
22	37.4
23	24.8

24	125.0
25	131.0
26	25.7
27	17.7
28	28.0
29	15.4
30	16.5

Note: This is a representative dataset and actual values may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data for **Dammaradienol**

Ion	m/z	Relative Intensity (%)
[M] ⁺	426	15
[M-CH ₃] ⁺	411	20
[M-H ₂ O] ⁺	408	10
[M-C ₅ H ₉] ⁺	357	5
[M-Side Chain] ⁺	259	30
207	45	
189	100	

Note: This is a representative dataset and fragmentation patterns can vary based on the ionization technique and instrument parameters.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

NMR spectra are typically recorded on a Bruker Avance spectrometer operating at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C, respectively. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS. Standard pulse sequences are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to enable complete assignment of proton and carbon signals.

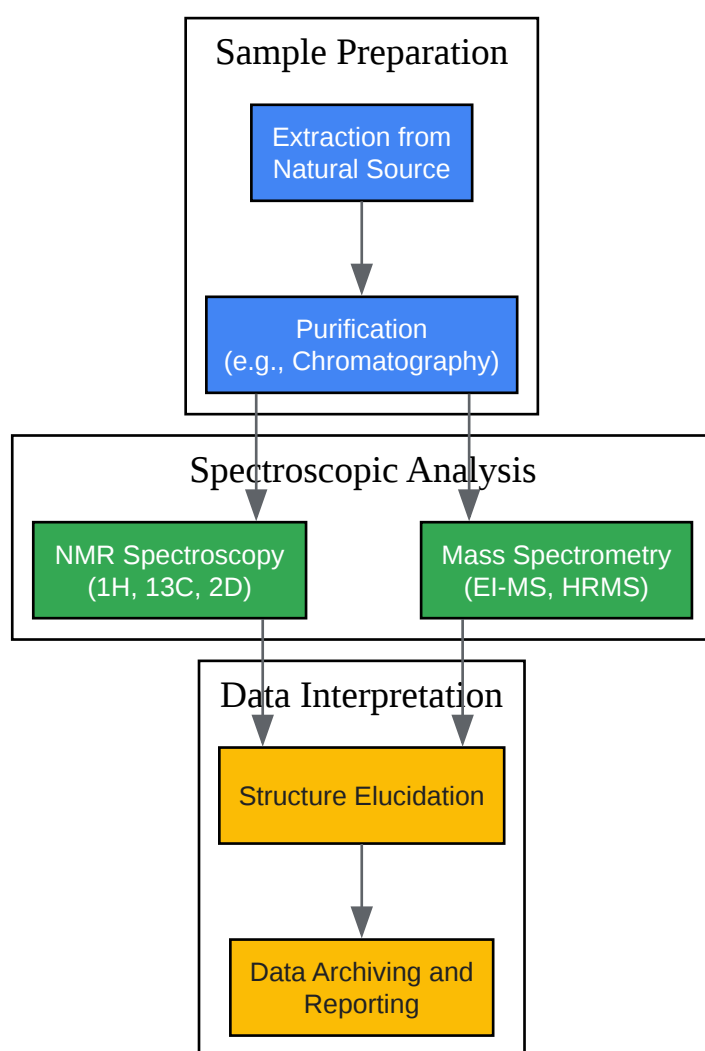
Mass Spectrometry

Mass spectra are often obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or after separation by gas

chromatography. Typical EI-MS parameters include an ionization energy of 70 eV. High-resolution mass spectrometry (HRMS) can be performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Dammaradienol**.



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Caption: Workflow for Natural Product Spectroscopic Analysis.

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References

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